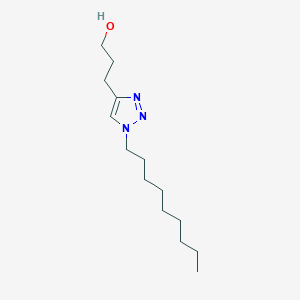

3-(1-Nonyltriazol-4-yl)propan-1-ol

Description

3-(1-Nonyltriazol-4-yl)propan-1-ol is a triazole-containing alcohol featuring a nonyl chain (C9H19) at the 1-position of the triazole ring and a propanol moiety at the 4-position. This structure combines lipophilicity (via the nonyl chain) with polar functionality (hydroxyl group), making it relevant for applications in medicinal chemistry, surfactants, or coordination chemistry.

Properties

IUPAC Name |

3-(1-nonyltriazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O/c1-2-3-4-5-6-7-8-11-17-13-14(15-16-17)10-9-12-18/h13,18H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZGDQFQWMWHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=C(N=N1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol

Structure: Differs by replacing the nonyl chain with a hydroxymethyl group (-CH2OH) at the triazole’s 1-position. Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between propargyl alcohol and 3-azidopropanol (68% yield) . Key Data:

- Molecular weight: 157.17 g/mol

- FTIR: Broad O-H stretch at 3382 cm⁻¹, triazole C-H at 3142 cm⁻¹

- NMR: Triazole proton at δ7.66 ppm; hydroxymethyl protons at δ4.63 ppm

- LC-MS: m/z 158 ([M+H]⁺)

Comparison : - Lipophilicity: The hydroxymethyl group enhances hydrophilicity (logP likely lower than the nonyl analog).

- Applications: Potential as a polar linker or in hydrophilic drug conjugates, contrasting with the nonyl variant’s membrane-targeting utility.

3-(1H-Imidazol-5-yl)propan-1-ol

Structure : Replaces triazole with an imidazole ring (two nitrogen atoms, one protonated).

Synthesis : Purified via aqueous recrystallization (61% yield) and characterized by MS (m/z 127 [M+H]⁺) .

Key Data :

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol

Structure: Features a substituted pyridine ring instead of triazole. Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol (71% yield) in DMSO/DIEA . Key Data:

- Molecular weight: 245.67 g/mol

- ESI-MS: m/z 246 ([M+H]⁺)

Comparison : - Electronic effects : Nitro and chloro groups confer electron-withdrawing properties, altering reactivity in further substitutions.

- Solubility : Polar nitro group may offset lipophilicity from the pyridine ring, but solubility likely remains lower than triazole alcohols.

Fluconazole Analogs with Triazole-Indole Hybrids

Structure : Fluconazole derivatives where one triazole is replaced with an indole scaffold .

Key Findings :

- Antifungal activity: Triazole retention correlates with target affinity (e.g., lanosterol 14α-demethylase inhibition). The nonyl chain in 3-(1-Nonyltriazol-4-yl)propan-1-ol may enhance membrane penetration but reduce aqueous solubility.

- Synthesis complexity: Indole hybrids require 7-step synthesis vs. the streamlined CuAAC route for triazole-propanols .

Key Research Insights

- Synthetic Efficiency: Click chemistry (CuAAC) enables higher yields and simpler purification for triazole-propanols compared to multi-step indole hybrids .

- Lipophilicity Trade-offs: The nonyl chain in 3-(1-Nonyltriazol-4-yl)propan-1-ol likely improves membrane permeability but may necessitate formulation adjustments for solubility .

- Biological Relevance: Triazole rings outperform imidazoles in metabolic stability, positioning 3-(1-Nonyltriazol-4-yl)propan-1-ol as a candidate for antifungal optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.